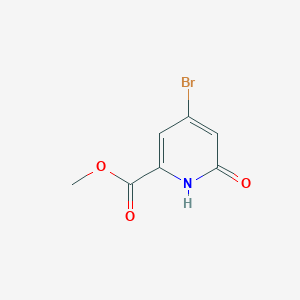

Methyl 4-bromo-6-hydroxypyridine-2-carboxylate

CAS No.: 1806984-30-4

Cat. No.: VC17730106

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806984-30-4 |

|---|---|

| Molecular Formula | C7H6BrNO3 |

| Molecular Weight | 232.03 g/mol |

| IUPAC Name | methyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |

| Standard InChI Key | DYSABYBQWJRFRG-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=O)N1)Br |

Introduction

Structural Features

-

Molecular Formula:

-

Molecular Weight: Approximately 232.03 g/mol

-

Functional Groups:

-

Bromine substituent at position 4

-

Hydroxyl group at position 6

-

Carboxylate ester group at position 2

-

Chemical Reactivity

The bromine and hydroxyl groups on the pyridine ring make this compound highly reactive in substitution, oxidation, and reduction reactions:

-

Substitution Reactions: Bromine can be replaced by nucleophiles using reagents like sodium azide.

-

Oxidation/Reduction: The hydroxyl group can be oxidized or reduced to modify the compound's functionality.

Synthetic Pathways

The synthesis of methyl 4-bromo-6-hydroxypyridine-2-carboxylate typically involves:

-

Starting with pyridine derivatives.

-

Bromination to introduce the bromine atom selectively at position 4.

-

Hydroxylation at position 6 using oxidizing agents such as potassium permanganate.

-

Esterification to form the carboxylate group.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance efficiency and yield. These methods minimize side reactions and improve scalability.

Enzyme Inhibition

Methyl 4-bromo-6-hydroxypyridine-2-carboxylate has been identified as a potential enzyme inhibitor:

-

It interacts effectively with biological targets due to its functional groups.

-

Studies suggest it may modulate enzyme functions in pathways related to vitamin B6 metabolism.

Pharmaceutical Research

The compound is being explored for its potential in drug development due to its structural similarity to bioactive molecules:

-

Possible use in designing enzyme inhibitors.

-

Applications in anti-inflammatory drug formulations.

Chemical Research

Its reactivity makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Comparison with Related Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 4-bromo-3-hydroxypyridine-2-carboxylate | 0.91 | Hydroxyl group at a different position |

| Methyl 6-bromo-2-pyridinecarboxylate | 0.85 | Lacks the hydroxyl group |

| Methyl 4-bromo-3-hydroxybenzoate | 0.80 | Contains a benzene ring instead of a pyridine ring |

| Methyl 4-bromo-3-hydroxyquinoline-2-carboxylate | 0.78 | Contains a quinoline structure |

The specific positioning of the bromine and hydroxyl groups in methyl 4-bromo-6-hydroxypyridine-2-carboxylate imparts unique properties that distinguish it from these structurally similar compounds.

Research Findings

Recent studies have focused on:

-

Interaction studies showing stable complexes with metal ions due to the bromine and hydroxyl groups.

-

Docking studies suggesting potential binding affinity for specific enzymatic targets.

-

Exploration of its role in metabolic pathways, particularly those involving pyridoxal phosphate (vitamin B6).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume